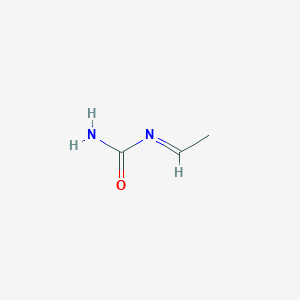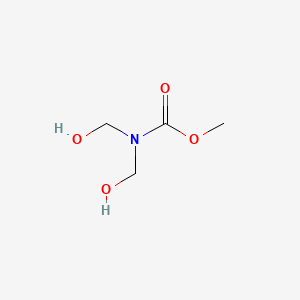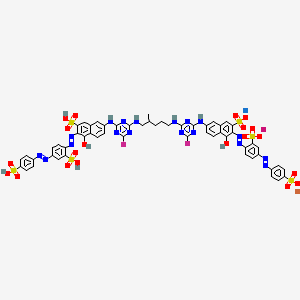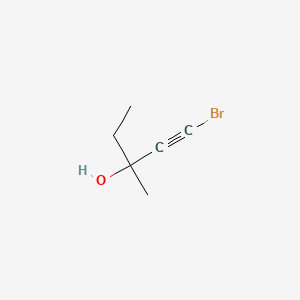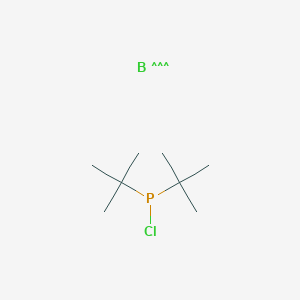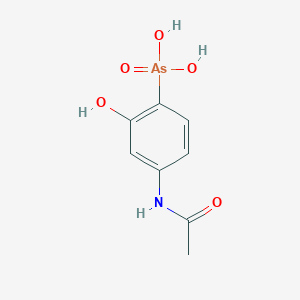![molecular formula C22H43NO3 B13812409 2-[(2-Hydroxyethyl)amino]ethyl oleate CAS No. 59086-74-7](/img/structure/B13812409.png)
2-[(2-Hydroxyethyl)amino]ethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxyethyl)amino]ethyl oleate is a useful research compound. Its molecular formula is C22H43NO3 and its molecular weight is 369.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]ethyl oleate involves the reaction of oleic acid with triethanolamine. The process typically occurs in a saponification kettle where oleic acid is heated to its melting point using steam. Triethanolamine is then slowly added to the molten oleic acid, and the reaction is maintained at a temperature of 50-60°C for about 4 hours . The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then cooled and collected for further use .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]ethyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler alcohols or amines .
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]ethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in biological studies for its ability to stabilize and emulsify biological samples.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent.
Industry: The compound finds applications in the production of detergents, cosmetics, and metal cleaning agents[][1].
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)amino]ethyl stearate
- 2-[(2-Hydroxyethyl)amino]ethyl palmitate
- 2-[(2-Hydroxyethyl)amino]ethyl linoleate
Properties
CAS No. |
59086-74-7 |
|---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h9-10,23-24H,2-8,11-21H2,1H3/b10-9- |
InChI Key |
UHEVUYWIUKQMTJ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCNCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


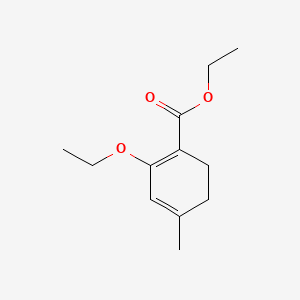
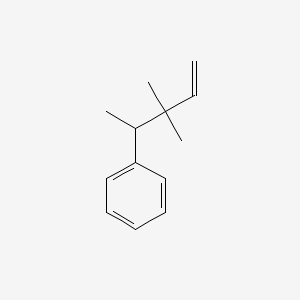

![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
